2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxy-N-methylbenzenesulfonamide with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-methylbenzene-1-sulfonamide: Similar structure but lacks the amino group.
5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide: Similar structure with different positioning of functional groups
Uniqueness
2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C7H10N2O3S |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-amino-4-hydroxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9-13(11,12)7-3-2-5(10)4-6(7)8/h2-4,9-10H,8H2,1H3 |
InChI Key |
MEBFAMQSTZVHRS-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)O)N |
Origin of Product |
United States |
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